molecular formula C13H14F3NO3 B6505350 N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide CAS No. 1421532-67-3

N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide

Numéro de catalogue: B6505350
Numéro CAS: 1421532-67-3
Poids moléculaire: 289.25 g/mol
Clé InChI: RAHNRAOXRIGXIX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[1-(Hydroxymethyl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a trifluoromethoxy group at the para-position of the benzene ring and a cyclopropane-containing hydroxymethyl substituent on the amide nitrogen.

Propriétés

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c14-13(15,16)20-10-3-1-9(2-4-10)11(19)17-7-12(8-18)5-6-12/h1-4,18H,5-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHNRAOXRIGXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s uniqueness is best understood through comparisons with analogs sharing key structural motifs:

Benzamide Derivatives with Varying Substituents
Compound Name Substituents on Benzamide Core Amide Nitrogen Substituent Key Properties Reference
N-{[1-(Hydroxymethyl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide Trifluoromethoxy [1-(Hydroxymethyl)cyclopropyl]methyl Enhanced metabolic stability; potential for hydrogen bonding Target
4-Ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide Ethoxy [1-(Hydroxymethyl)cyclopropyl]methyl Reduced electron-withdrawing effect compared to trifluoromethoxy; lower stability
N-Phenyl-4-(trifluoromethyl)benzamide Trifluoromethyl Phenyl Higher lipophilicity; stronger electron-withdrawing effect
N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(trifluoromethoxy)benzamide Trifluoromethoxy 2-Hydroxy-4-(methylsulfanyl)butyl Increased solubility due to polar side chain; potential sulfur-mediated interactions

Key Insights :

  • The trifluoromethoxy group improves resistance to oxidative metabolism compared to ethoxy or methoxy groups .
  • The cyclopropyl-hydroxymethyl moiety balances steric bulk and polarity, enabling interactions with hydrophobic enzyme pockets while maintaining solubility .
Cyclopropane-Containing Analogs
Compound Name Cyclopropane Substituent Benzamide Substituent Biological Relevance Reference
N-{[1-(Hydroxymethyl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide Hydroxymethyl Trifluoromethoxy Potential CNS activity due to hydroxymethyl’s hydrogen-bonding capacity Target
4-Cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide Thiophene-substituted cyclopropane Cyano Enhanced reactivity for nucleophilic attack; applications in kinase inhibition
N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide Piperidine-linked fluorobenzoyl Trifluoromethoxy Likely targets GPCRs or proteases due to fluorinated aromatic systems

Key Insights :

  • Hydroxymethyl on cyclopropane distinguishes the target compound from thiophene- or piperidine-containing analogs, which prioritize aromatic interactions or rigid backbone conformations .
  • Cyclopropane rings generally enhance metabolic stability by resisting cytochrome P450 oxidation .
Trifluoromethoxy vs. Trifluoromethyl Derivatives
Compound Name Functional Group Amide Substituent Biological Impact Reference
N-{[1-(Hydroxymethyl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide Trifluoromethoxy (-OCF₃) [1-(Hydroxymethyl)cyclopropyl]methyl Moderate electron-withdrawing effect; improved solubility vs. trifluoromethyl Target
N-Phenyl-4-(trifluoromethyl)benzamide Trifluoromethyl (-CF₃) Phenyl Stronger electron-withdrawing effect; higher lipophilicity
N-[2-(1H-Indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide Trifluoromethyl (-CF₃) Indole-ethyl Enhanced binding to hydrophobic enzyme pockets; anticancer applications

Key Insights :

  • Trifluoromethoxy offers a balance between electron-withdrawing effects and solubility, whereas trifluoromethyl prioritizes lipophilicity and target affinity .
  • The target compound’s hydroxymethyl group may mitigate excessive hydrophobicity associated with trifluoromethylated analogs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.